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Compound of Interest

Compound Name: BP Fluor 488 azide

Cat. No.: B15555658 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BP Fluor 488 azide, a versatile fluorescent

probe, for researchers, scientists, and professionals in drug development. It covers the core

chemical and physical properties, detailed experimental protocols for its primary application in

bioorthogonal chemistry, and an example of its use in studying cellular signaling pathways.

Introduction to BP Fluor 488 Azide
BP Fluor 488 azide is a bright, green-fluorescent dye widely used for labeling and detecting

biomolecules.[1][2][3] It belongs to the family of high-performance BP Fluor dyes, which are

known for their exceptional brightness and photostability.[4][5] The key feature of this molecule

is the presence of an azide (-N₃) group, which allows it to participate in highly specific and

efficient "click chemistry" reactions.[2][3][6] This makes it an invaluable tool for attaching a

fluorescent label to a wide range of biomolecules, including proteins, nucleic acids, and

glycans, that have been metabolically, enzymatically, or chemically modified to contain a

corresponding alkyne group.[1][2][4]

The resulting fluorescently labeled molecules can be visualized and quantified using various

techniques, such as fluorescence microscopy and flow cytometry, providing insights into their

localization, trafficking, and interactions within complex biological systems.[2][3][4]
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BP Fluor 488 azide and its derivatives are characterized by their excellent spectral properties,

high quantum yield, and good water solubility. These properties make them well-suited for a

wide range of biological imaging applications. The core structure is based on a sulfonated

rhodamine dye, which contributes to its high fluorescence intensity and stability over a broad

pH range.[2][4]

Below is a summary of the key quantitative data for BP Fluor 488 azide and two of its common

variants.

Property BP Fluor 488 Azide
BP Fluor 488
Picolyl Azide

BP Fluor 488
Propyl Azide

Excitation Maximum

(nm)
499[2][3] 499[2] 495[4]

Emission Maximum

(nm)
520[2][3] 520[2] 519[4]

Molar Extinction

Coeff.
73,000[2][3] 73,000[2] 71,800[4]

Quantum Yield 0.92[2][3] 0.92[2] 0.91[4]

Molecular Weight (

g/mol )
658.7[3] 736.7[2] 692.8[4]

Solubility
Water, DMSO, DMF[2]

[3]
Water, DMSO, DMF[2] Water, DMSO, DMF[4]

Experimental Protocols
The primary application of BP Fluor 488 azide is in the copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC), a type of click chemistry reaction. This section provides a detailed

protocol for labeling alkyne-modified proteins with BP Fluor 488 azide.

Metabolic Labeling of Proteins with an Alkyne-
Containing Amino Acid
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Before performing the click chemistry reaction, the target protein(s) must be modified to contain

an alkyne group. A common method is to use metabolic labeling, where cells are cultured in the

presence of an amino acid analog containing an alkyne group, such as L-

homopropargylglycine (HPG), which is an analog of methionine.

Materials:

Mammalian cells of interest

Complete cell culture medium

Methionine-free cell culture medium

L-homopropargylglycine (HPG)

Phosphate-buffered saline (PBS)

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

Culture cells to the desired confluency in complete medium.

Aspirate the complete medium and wash the cells once with warm PBS.

Replace the medium with pre-warmed methionine-free medium supplemented with HPG

(typically 25-50 µM).

Incubate the cells for the desired period (e.g., 4-24 hours) to allow for HPG incorporation into

newly synthesized proteins.

After incubation, wash the cells twice with cold PBS.

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

Quantify the protein concentration of the cell lysate. The lysate is now ready for the click

chemistry reaction.
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Copper-Catalyzed Click Chemistry (CuAAC) Labeling of
Alkyne-Modified Proteins
This protocol describes the labeling of the alkyne-modified protein lysate with BP Fluor 488
azide.

Materials:

Alkyne-modified protein lysate (from section 3.1)

BP Fluor 488 azide

Dimethyl sulfoxide (DMSO)

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

Sodium ascorbate

PBS, pH 7.4

Reagent Preparation:

BP Fluor 488 Azide Stock Solution (10 mM): Dissolve the required amount of BP Fluor 488
azide in DMSO. Store protected from light at -20°C.

Copper(II) Sulfate Stock Solution (20 mM): Dissolve CuSO₄·5H₂O in water.

THPTA Stock Solution (100 mM): Dissolve THPTA in water.

Sodium Ascorbate Stock Solution (300 mM): Prepare fresh by dissolving sodium ascorbate

in water. This solution is prone to oxidation and should be made immediately before use.

Procedure:

In a microcentrifuge tube, add the following to your protein lysate sample (e.g., 50 µL of 1-5

mg/mL protein):
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100 µL PBS buffer

4 µL of 1 mM BP Fluor 488 azide solution (for a final concentration of approximately 20

µM, can be optimized between 2-40 µM).[5]

Vortex the mixture briefly.

Add 10 µL of 100 mM THPTA solution. Vortex briefly.

Add 10 µL of 20 mM CuSO₄ solution. Vortex briefly.

Initiate the click reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate

solution.[5]

Vortex the reaction mixture briefly.

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

The labeled protein sample is now ready for downstream analysis.

Purification of the Labeled Protein (Optional)
For applications requiring purified labeled protein, the excess dye and reaction components

can be removed.

Methods:

Methanol/Chloroform Precipitation:

Add 600 µL of methanol to the 200 µL reaction mixture and vortex.[5]

Add 150 µL of chloroform and vortex.[5]

Add 400 µL of water and vortex.[5]

Centrifuge at 13,000-20,000 x g for 5 minutes.[5]

Carefully remove the upper aqueous layer without disturbing the protein interface.[5]
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Add 450 µL of methanol and vortex.[5]

Centrifuge to pellet the protein. Remove and discard the supernatant.[5]

Wash the pellet again with methanol.[5]

Air-dry the protein pellet and resuspend in a suitable buffer.[5]

Size-Exclusion Chromatography: Use a desalting column appropriate for the volume of your

reaction to separate the labeled protein from smaller molecules.

Visualization of Signaling Pathways
BP Fluor 488 azide, in conjunction with click chemistry, is a powerful tool for visualizing

dynamic cellular processes, including signaling pathways. An example is the study of

Phospholipase D (PLD) activity, which is a key event downstream of G protein-coupled

receptor (GPCR) and receptor tyrosine kinase (RTK) signaling.

The "Imaging Phospholipase D Activity with Clickable Alcohols via Transphosphatidylation"

(IMPACT) technique allows for the visualization of PLD activity.[7] In this method, cells are

treated with a primary alcohol containing an alkyne tag. PLD, when activated, utilizes this

"clickable" alcohol in a transphosphatidylation reaction to produce a tagged

phosphatidylalkanol lipid. This lipid reporter can then be fluorescently labeled with BP Fluor
488 azide via a click reaction, allowing for the imaging of PLD activity.[7]

Below is a diagram illustrating the experimental workflow for the IMPACT technique.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://vectorlabs.com/app/uploads/2025/06/Cell-Lysata-Labeling-rev2.pdf
https://vectorlabs.com/app/uploads/2025/06/Cell-Lysata-Labeling-rev2.pdf
https://vectorlabs.com/app/uploads/2025/06/Cell-Lysata-Labeling-rev2.pdf
https://vectorlabs.com/app/uploads/2025/06/Cell-Lysata-Labeling-rev2.pdf
https://www.benchchem.com/product/b15555658?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9006657/
https://www.benchchem.com/product/b15555658?utm_src=pdf-body
https://www.benchchem.com/product/b15555658?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9006657/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detection Steps

Ligand
(e.g., GPCR agonist)

GPCR/RTK

Binding

Gq/Other Effectors

Activation

Phospholipase D
(PLD)

Activation

Phosphatidic Acid
(PA)

Hydrolysis of PC

Alkyne-tagged
Phosphatidylalkanol

Transphosphatidylation
of Alkyne Alcohol

Phosphatidylcholine
(PC)

Alkyne-tagged
Primary Alcohol

Cell Fixation &
Permeabilization

 

Click Reaction with
BP Fluor 488 Azide

Fluorescence
Microscopy/Flow Cytometry

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GPCR-Gq Signaling Pathway

IMPACT Detection

GPCR Ligand

G Protein-Coupled
Receptor (GPCR)

Binds

Gq Protein

Activates

Phospholipase C
(PLC)

Activates

PIP2

Cleaves

IP3
Diacylglycerol

(DAG)

Protein Kinase C
(PKC)

Activates

Phospholipase D
(PLD)

Activates

Alkyne-tagged Lipid

Transphosphatidylation

Alkyne Alcohol

Fluorescent Signal

Click Reaction

BP Fluor 488 Azide

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15555658?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

